MFCD18323739
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQFXLILPXZHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692730 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-51-7 | |
| Record name | 4-Pyridinol, 2-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262011-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1-Methyl-1,2,4-Triazole
The bromine route involves dissolving 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA), followed by cooling to -40°C. Addition of n-butyllithium generates a lithiated intermediate, which reacts with dibromomethane to form 5-bromo-1-methyl-1H-triazole.
Example Conditions
Carboxylation and Esterification
The brominated intermediate undergoes carboxylation via lithium diisopropylamide (LDA)-mediated deprotonation and CO₂ insertion. Subsequent esterification with methanol and thionyl chloride produces methyl 5-bromo-1-methyl-1H-[1,triazole-3-carboxylate.
Key Parameters
Deprotection via Hydrogenation or Zinc Reduction
Final deprotection removes the bromine group. Two methods are reported:
-
Hydrogenation : Using 5% Pd/C and 1,8-diazabicycloundec-7-ene (DBU) under H₂ pressure.
-
Zinc Reduction : Zinc powder (1.50–1.65 equiv) in acetic acid at 15–35°C.
Comparative Performance
| Method | Catalyst/Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Hydrogenation | Pd/C, DBU | 25°C | 85–90 |
| Zinc Reduction | Zn, AcOH | 20–30°C | 88–92 |
Both methods achieve >85% yield, with zinc reduction offering cost advantages.
Trimethylsilyl-Mediated Pathway
Silylation of 1-Methyl-1,2,4-Triazole
Alternatively, 1-methyl-1,2,4-triazole is treated with LDA and trimethylchlorosilane (TMSCl) to introduce a trimethylsilyl (TMS) group at the 5-position. This route avoids halogenated intermediates, enhancing safety.
Reaction Conditions
Carboxylation and TMS Deprotection
The silylated intermediate undergoes carboxylation analogous to the bromine route. Subsequent treatment with tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran removes the TMS group, yielding the final product.
Optimized Parameters
Critical Analysis of Methodologies
Bromine vs. Trimethylsilyl Routes
The bromine pathway offers higher yields (92.3% in esterification) but requires hazardous halogenated reagents. In contrast, the TMS route improves safety and simplifies purification but achieves slightly lower overall yields (75–82%).
Table 2: Pathway Comparison
| Parameter | Bromine Route | TMS Route |
|---|---|---|
| Intermediate Toxicity | High | Low |
| Average Yield | 88% | 79% |
| Purification Complexity | Moderate | Low |
Solvent and Temperature Effects
-
THF : Optimal for lithiation due to its low polarity and ability to stabilize anions.
-
Methanol : Facilitates esterification via nucleophilic acyl substitution.
-
Low Temperatures (-78°C) : Crucial for minimizing side reactions during deprotonation.
Scalability and Industrial Relevance
Both pathways are scalable, with demonstrated batch sizes up to 0.5 mol. Key considerations for industrial adoption include:
-
Cost of Pd/C in hydrogenation vs. zinc disposal in reduction.
-
TMSCl Availability : Limited suppliers compared to bromine reagents.
-
Regulatory Compliance : Brominated intermediates may require additional safety protocols.
Chemical Reactions Analysis
Types of Reactions: “MFCD18323739” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes halogens or other substituents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The reactions of “this compound” result in the formation of various products, depending on the reaction type and conditions. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
“MFCD18323739” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific products] due to its unique chemical properties.
Mechanism of Action
The mechanism by which “MFCD18323739” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Binding to [specific proteins or enzymes], altering their activity.
Pathways Involved: Modulation of [specific biochemical pathways], leading to [desired effects].
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate MFCD18323739’s uniqueness, two structurally similar compounds are analyzed:
Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: Not Provided)
- Molecular Formula : C₉H₁₀ClN₃
- Molecular Weight : 195.65 g/mol
- Key Properties: Higher lipophilicity (Log Po/w: 2.15) compared to this compound (Log Po/w: 1.64). Enhanced BBB permeability (Yes vs. This compound’s No), suggesting better CNS targeting. Similar synthetic accessibility (Score: 2.10).
Compound B : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: Not Provided)
- Molecular Formula : C₇H₃Cl₂N₂
- Molecular Weight : 192.02 g/mol
- Key Properties: Lower solubility (0.15 mg/ml) due to increased halogenation. Higher PAINS alert score (0.5 vs. Improved leadlikeness (Score: 1.5 vs. 1.0), favoring drug optimization .
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound (Proxy) | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₉H₁₀ClN₃ | C₇H₃Cl₂N₂ |
| Molecular Weight (g/mol) | 188.01 | 195.65 | 192.02 |
| Log S (ESOL) | -2.99 | -3.15 | -3.30 |
| Solubility (mg/ml) | 0.24 | 0.18 | 0.15 |
| BBB Permeability | No | Yes | No |
| Synthetic Accessibility | 2.07 | 2.10 | 2.05 |
| PAINS Alerts | 0.0 | 0.0 | 0.5 |
Structural and Functional Insights
Impact of Halogenation :
- This compound’s dichloro-substitution balances solubility and bioactivity, whereas Compound B’s dichloro-pyridine core reduces solubility but increases metabolic stability .
Side Chain Modifications :
- Compound A’s isopropyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
Synthetic Challenges :
- This compound’s synthesis (via cyclocondensation of 2,4-dichloropyrrole and triazine precursors) requires precise temperature control (75°C, 1.33 hours) to avoid byproducts, a limitation shared with Compound A .
Research Implications and Limitations
- Advantages of this compound : Lower PAINS alerts and balanced Log S make it preferable for high-throughput screening.
- Limitations: Limited BBB penetration and moderate solubility restrict in vivo applications.
- Future Directions : Structural optimization (e.g., trifluoromethyl substitution) could enhance solubility and target affinity .
Q & A
Q. What are the established protocols for synthesizing and characterizing MFCD18323739 in academic settings?
To synthesize this compound, follow documented procedures using high-purity reagents under inert conditions (e.g., nitrogen atmosphere). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Reproducibility requires rigorous control of reaction parameters (temperature, stoichiometry) and validation via peer-reviewed protocols .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the identity of this compound?
Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, X-ray crystallography for crystal structure determination (if applicable), and gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis. For quantification, pair HPLC with a calibrated UV-Vis detector, ensuring retention time alignment with reference standards .
Q. How should researchers address hygroscopicity or stability challenges during storage of this compound?
Store the compound in airtight, desiccated containers under argon at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Monitor via periodic HPLC analysis and compare degradation products against known impurities .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Validate the method for linearity (R² >0.99), precision (%RSD <10%), and recovery rates (85–115%) using spiked samples .
Q. How can researchers ensure data reproducibility when testing this compound’s physicochemical properties?
Standardize experimental conditions (pH, temperature, solvent systems) and include triplicate measurements. Use control compounds with known properties for calibration. Document all parameters in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Advanced Research Questions
Q. How can contradictory findings in this compound’s thermal stability data be systematically resolved?
Apply the PICO framework to isolate variables: (1) P opulation (sample batches), (2) I ntervention (heating rates), (3) C omparison (DSC vs. TGA results), (4) O utcome (degradation thresholds). Conduct meta-analysis of raw datasets to identify outliers or instrument-specific artifacts .
Q. What experimental design strategies optimize reaction yields for this compound derivatives?
Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Apply response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs .
Q. How can researchers reconcile discrepancies in this compound’s reported biological activity across studies?
Perform dose-response alignment by normalizing data to common units (e.g., IC₅₀ in μM). Assess cell line specificity, assay protocols (e.g., ATP-based vs. apoptosis markers), and compound purity. Use cluster analysis to group studies by methodological similarity .
Q. What statistical approaches are robust for analyzing dose-dependent toxicity data of this compound?
Fit data to non-linear regression models (e.g., sigmoidal curves) to calculate LD₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Account for censored data via survival analysis techniques .
Q. How can interdisciplinary research integrate this compound’s chemical properties with computational modeling for drug discovery?
Combine molecular docking simulations (e.g., AutoDock Vina) with experimental binding assays. Validate predictions using mutagenesis studies to confirm key residue interactions. Cross-reference results with structural analogs to identify SAR (structure-activity relationship) trends .
Methodological Frameworks
- For Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, assess whether a proposed mechanism study is ethically viable in animal models .
- For Data Contradictions : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace inconsistencies to sources like reagent lot variability or instrumental drift .
- For Literature Reviews : Conduct systematic reviews with PRISMA guidelines to map all reported applications of this compound, highlighting gaps in catalytic vs. therapeutic research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
